1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one is a heterocyclic compound that features a unique fusion of thieno and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one typically involves the construction of the thieno[3,4-d]imidazole core followed by the introduction of the ethanone moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidative cyclization of diaminomaleonitrile.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Imidazol-4-yl)ethanone
- 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethanone
- 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one
Uniqueness
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one is unique due to its fused thieno and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications.
Properties
CAS No. |
90070-07-8 |
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Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-(2-methylthieno[3,4-d]imidazol-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2OS/c1-5-9-7-3-12-4-8(7)10(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
CIPCFIMMVFHOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CSC=C2N1C(=O)C |
Origin of Product |
United States |
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